Cardioprotective Efficacy: Zn(ASA)₂ Restores Left-Ventricular Contractility and ECG Parameters in an In Vivo Myocardial Ischemia Model While ASA Does Not
In a rat model of isoproterenol-induced myocardial infarction, oral pretreatment with Zn(ASA)₂ (100 mg/kg) for five days normalized the left-ventricular contractility index (Emax) from 2.6 ± 0.7 to 4.6 ± 0.5 mmHg/µL (P < 0.05) and reduced the elevated ST‑segment from 0.21 ± 0.03 to 0.09 ± 0.02 mV (P < 0.05). In contrast, equimolar-range ASA (75 mg/kg) produced no statistically significant improvement in any of these parameters [1]. This is a direct head-to-head comparison within the same study, providing high-confidence differentiation.
| Evidence Dimension | Left-ventricular contractility index (Emax) and ST‑segment elevation in myocardial ischemia |
|---|---|
| Target Compound Data | Emax: 4.6 ± 0.5 mmHg/µL (Zn(ASA)₂ group); ST‑segment: 0.09 ± 0.02 mV |
| Comparator Or Baseline | ASA (75 mg/kg): Emax 2.6 ± 0.7 mmHg/µL; ST‑segment 0.21 ± 0.03 mV (isoproterenol-damaged baseline) |
| Quantified Difference | Emax improvement of ~77% (2.6→4.6 mmHg/µL); ST‑segment reduction of ~57% (0.21→0.09 mV); ASA group showed no significant change versus damaged baseline |
| Conditions | Male Sprague-Dawley rats; 5‑day oral pretreatment; isoproterenol 85 mg/kg s.c. to induce infarction; cardiac function assessed via pressure-volume conductance catheter 17–22 h post-ischemia |
Why This Matters
Procurement for cardiovascular research or drug development must prioritize a compound that demonstrates functional cardiac recovery in a standardized in vivo model where ASA alone fails, directly impacting go/no-go decisions for preclinical cardioprotection programs.
- [1] Korkmaz, S., et al. (2015). Superiority of zinc complex of acetylsalicylic acid to acetylsalicylic acid in preventing postischemic myocardial dysfunction. Experimental Biology and Medicine, 240(9), 1247–1255. DOI: 10.1177/1535370215570184. View Source
